molecular formula C10H13BrO4 B5033917 2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol

2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol

Cat. No.: B5033917
M. Wt: 277.11 g/mol
InChI Key: AWQFEIBAULUWOP-UHFFFAOYSA-N
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Description

2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol is a chemical compound with the molecular formula C10H12Br2O4. It is a solid substance that can appear as white or colorless crystals. This compound is often used as an intermediate in chemical synthesis and can be utilized in various organic synthesis reactions and material preparations .

Preparation Methods

The synthesis of 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol typically involves multiple reaction steps, including bromination and oxidation reactions. The preparation method generally starts with a suitable substrate, which undergoes bromination to introduce bromine atoms into the aromatic ring. This is followed by an oxidation reaction to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and the diethanol groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds to 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol include:

The uniqueness of 2,2’-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol lies in its specific bromine substitution pattern and the presence of diethanol groups, which confer distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-[4-bromo-2-(2-hydroxyethoxy)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO4/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7,12-13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQFEIBAULUWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCO)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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